molecular formula C17H38IN B1256215 Tetradonium iodide CAS No. 15934-10-8

Tetradonium iodide

Cat. No.: B1256215
CAS No.: 15934-10-8
M. Wt: 383.4 g/mol
InChI Key: AXRFZYRPSHSKBF-UHFFFAOYSA-M
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Description

Tetradonium Iodide is a quaternary ammonium salt (quat) known for its surfactant properties . This class of compounds is primarily valued in research for its biocidal and antimicrobial activity . The general mechanism of action for quaternary ammonium compounds involves disrupting cellular membranes of microorganisms . The positively charged ammonium group interacts with the negatively charged bacterial cell walls, leading to membrane disruption, cell lysis, and ultimately, bacterial death . Beyond its antimicrobial effects, this family of compounds has demonstrated specific research value in biochemical research as a potent inhibitor of dynamin, a protein involved in cell membrane processes . This makes this compound a compound of interest in studies concerning cellular transport and related pathways. Its properties warrant further investigation across various scientific applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15934-10-8

Molecular Formula

C17H38IN

Molecular Weight

383.4 g/mol

IUPAC Name

trimethyl(tetradecyl)azanium;iodide

InChI

InChI=1S/C17H38N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI Key

AXRFZYRPSHSKBF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[I-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[I-]

Synonyms

C14QAC
Catrimox-14
myristyl trimethylammonium bromide
TDTMA cpd
tetradecyl-trimethylammonium bromide
tetradecyltrimethylammonium
tetradecyltrimethylammonium bromide
tetradecyltrimethylammonium chloride
tetradecyltrimethylammonium hydroxide
tetradecyltrimethylammonium iodide
tetradecyltrimethylammonium mesylate
tetradecyltrimethylammonium oxalate
trimethyl tetradecyl ammonium bromide
trimethyltetradecylammonium bromide
TTAB cpd

Origin of Product

United States

Synthetic Methodologies and Strategies for Tetradonium Iodide and Its Analogues

Novel Synthetic Routes and Optimization of Reaction Conditions

While specific novel routes for Tetradonium iodide were not extensively detailed, research into optimizing reaction conditions and exploring new synthetic pathways for related quaternary ammonium (B1175870) salts and iodinated compounds provides relevant insights. Optimization often focuses on improving yields, reducing reaction times, and enhancing selectivity.

Metal-Free Catalytic Pathways for this compound Formation

Stereoselective and Regioselective Synthetic Investigations

Stereoselective and regioselective synthesis are crucial for controlling the specific spatial arrangement of atoms in a molecule and the position of chemical transformations. While direct information on stereoselective or regioselective synthesis specifically for this compound is not prominent, these concepts are fundamental in organic synthesis, particularly in the creation of complex molecules and analogues. Studies have explored regioselective synthesis in various contexts, such as the regioselective synthesis of tetrazoles using iodine rsc.org, the regioselective synthesis of ortho-diiodinated homobenzylic alcohol derivatives researchgate.net, and regioselective azidoimination of alkenes using hypervalent iodine reagents. organic-chemistry.org Stereoselective synthesis has been investigated for compounds like E- and Z-isocyanoalkenes nsf.gov and tetrasubstituted vinyl silanes. nih.gov These investigations into controlling selectivity in reactions involving iodine or similar structures provide a basis for potential future work on the stereoselective or regioselective synthesis of this compound analogues.

Precursor Chemistry in this compound Synthesis

The primary precursors for this compound synthesis are expected to be trimethylamine (B31210) and 1-iodotetradecane (B96730). The synthesis of quaternary ammonium salts generally involves the reaction between a tertiary amine and an alkyl halide. For this compound, this would be the reaction:

Trimethylamine + 1-Iodotetradecane → Tetradecyltrimethylammonium iodide

The synthesis of the alkyl halide precursor, 1-iodotetradecane, would typically involve the conversion of tetradecan-1-ol to the corresponding iodide. Methods for synthesizing alkyl iodides include reactions of alcohols with iodinating agents or halogen exchange reactions from other alkyl halides.

Derivatization and Analogue Synthesis for Structure-Reactivity Studies

The synthesis of derivatives and analogues of this compound is important for understanding how structural changes affect its properties and reactivity. This involves modifying the basic this compound structure, typically by altering the alkyl chain length or introducing different substituents on the alkyl chain or the ammonium head.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues would involve using substituted versions of 1-iodotetradecane or trimethylamine in the quaternization reaction. For example, using a branched or functionalized 1-iodotetradecane would lead to analogues with modified alkyl chains. Similarly, using a substituted trimethylamine (if synthetically accessible and stable) could alter the head group, although trimethylamine is the simplest tertiary amine for the core Tetradonium structure. The synthesis of such analogues allows for systematic studies of how these structural variations influence properties like solubility, thermal stability, or catalytic activity.

Incorporation into Complex Molecular Architectures

The incorporation of quaternary ammonium compounds (QACs), including this compound and its analogues, into complex molecular architectures is a significant area of research, particularly for developing materials with tailored properties such as antimicrobial activity. This process often involves integrating the cationic quaternary ammonium moiety into polymeric structures, lipid assemblies, or other sophisticated molecular frameworks. While specific detailed research findings focusing solely on the incorporation of this compound are less extensively documented in the immediately available literature compared to other QACs like Tetradonium bromide or general tetraalkylammonium salts, the synthetic strategies employed for QACs provide a strong framework for understanding how this compound could be similarly incorporated.

Two primary approaches are commonly utilized for introducing quaternary ammonium functionalities into polymeric architectures: the quaternization of reactive precursor polymers (post-polymerization) and the direct copolymerization of monomers containing the quaternary ammonium group fishersci.se. The post-polymerization method involves synthesizing a polymer backbone with reactive sites, which are subsequently functionalized with the desired amine and then quaternized. This approach can sometimes lead to variable degrees of cationization due to steric hindrance effects fishersci.se. The direct copolymerization method, on the other hand, involves synthesizing monomers that already contain the quaternary ammonium functional group and then copolymerizing these monomers into the polymer network fishersci.se. Controlled radical polymerization techniques are particularly valuable in this context, offering precise control over the macromolecular structure, order, and functionality of the resulting materials fishersci.se.

The incorporation of cationic charges from QACs into polymers is a well-established strategy to create antimicrobial surfaces. These cationic centers interact with the negatively charged components of bacterial cell envelopes, leading to bacterial inactivation or death fishersci.ca. This principle has been applied in the development of antimicrobial biomaterials, including those for dental applications mims.commims.comnih.gov. For instance, quaternary ammonium moieties have been successfully incorporated into restorative composite resins and polymeric surface coatings to inhibit bacterial growth mims.com. Research has explored the synthesis of novel dimethacrylate monomers bearing a quaternary ammonium salt site, which were subsequently incorporated into model resin systems mims.com. Polymerizable quaternary ammonium methacrylate (B99206) salts have also been synthesized via the Menschutkin reaction for their potential use in dental restorative materials nih.gov.

Beyond polymeric structures, quaternary ammonium moieties are also key components in the synthesis of cationic lipids, which are complex molecular architectures used in gene delivery and other biomedical applications herts.ac.uknih.gov. These lipids often feature a cationic headgroup, which can be a tetraalkylammonium structure, linked to hydrophobic chains. Novel tetraalkyl cationic lipids have been synthesized as dimers connected by hydrocarbon tethers, demonstrating how quaternary ammonium centers can be integrated into more elaborate lipid architectures herts.ac.uknih.gov. The synthesis of these cationic lipids can involve reactions such as the nucleophilic substitution of secondary amines with alkyl halides herts.ac.uk.

While specific data tables detailing the incorporation of this compound were not prominently found, research on related QACs provides examples of synthetic yields for functionalized monomers intended for incorporation into complex structures. For example, methacrylate analogs of quaternary ammonium salts functionalized with carboxylic and methoxysilane (B1618054) groups were synthesized via Menschutkin reaction with reported yields nih.gov.

Compound TypeSynthesis MethodReported Yield Range (%)Reference
Methacrylate analogs (Carboxylic functionalized)Menschutkin reaction53.2 - 68.8 nih.gov
Methacrylate analogs (Methoxysilane functionalized)Menschutkin reaction36.0 - 94.8 nih.gov
Cationic dimethacrylate monomer (IDMA-1)Modified MenschutkinNot specified mims.com
Tetraalkyl cationic lipids (TODMAC3, TODMAC6)Nucleophilic substitutionNot specified herts.ac.uk

The development of synthetic strategies for incorporating quaternary ammonium centers into diverse architectures continues to advance, driven by the potential to create materials and molecules with enhanced or novel functionalities. Techniques enabling precise control over the placement and density of these cationic charges within complex scaffolds are crucial for optimizing the properties of the resulting materials.

Chemical Reactivity and Mechanistic Studies of Tetradonium Iodide

Role as a Phase Transfer Catalyst in Heterogeneous Systems

Tetraalkylammonium salts like tetradonium iodide are widely utilized as phase transfer catalysts (PTCs). hschemraw.commedchemexpress.com Their primary function is to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. hschemraw.comontosight.ai By transferring a reactant from one phase to another where the reaction can proceed, these catalysts overcome the insolubility barrier that would otherwise prevent or slow the reaction. hschemraw.comptfarm.pl

The structure of a tetraalkylammonium cation, such as the one in TBAI, features a central nitrogen atom bonded to four alkyl groups. The lipophilicity (oil-loving nature) of these alkyl groups allows the cation to be soluble in organic solvents. hschemraw.com This solubility is crucial for its catalytic function. When introduced into a two-phase system, the catalyst can transport anions from the aqueous phase into the organic phase. ontosight.aiptfarm.pl These anions, once in the organic phase, are highly reactive and can readily engage with organic substrates. ptfarm.pl

The mechanism of phase transfer catalysis by tetraalkylammonium iodides has been a subject of detailed investigation. The process, often referred to as the Starks' extraction mechanism, involves the transfer of anions across the phase boundary. mdpi.com The catalytic cycle can be summarized in the following steps:

An anion (Y⁻) from an inorganic salt in the aqueous phase is exchanged for the catalyst's anion (I⁻) at the interface, forming a lipophilic ion pair (Q⁺Y⁻), where Q⁺ is the tetraalkylammonium cation. ptfarm.plmdpi.com

This ion pair, due to the lipophilic nature of the Q⁺ cation, migrates from the interface into the bulk organic phase. hschemraw.comptfarm.pl

In the organic phase, the anion (Y⁻) reacts with the organic substrate (RX) to form the desired product (RY) and a new catalyst-anion pair (Q⁺X⁻). hschemraw.com

This new ion pair then migrates back to the interfacial region.

At the interface, the catalyst's anion (X⁻) is exchanged for another reactant anion (Y⁻) from the aqueous phase, regenerating the Q⁺Y⁻ ion pair and allowing the catalytic cycle to continue. ptfarm.pl

The effectiveness of this process hinges on the unique properties of the tetraalkylammonium cation. The bulky alkyl groups provide a hydrophobic shield around the positive charge, which stabilizes the transferred anion in the low-polarity organic solvent and maintains its ionic character, thereby enhancing its nucleophilicity and reactivity. hschemraw.com

The lipophilicity of the cation and the hydration energy of the anion significantly influence the transport process. Due to the low hydration energy of iodide ions, they tend to remain preferentially in the organic phase as ion pairs with the lipophilic tetraalkylammonium cation. mdpi.com This can sometimes inhibit the transfer of other, less lipophilic anions from the aqueous phase, a phenomenon known as catalyst poisoning. mdpi.com

Studies on the ionic conductivity of materials like methylammonium (B1206745) lead iodide have provided models for understanding ion transport, which can be analogous to the processes at the liquid-liquid interface in PTC. rsc.orgresearchgate.net The movement of ions is a dynamic process influenced by factors such as concentration gradients and temperature, which affect the jump rate of ionic species. rsc.org The thermodynamics of these systems can be analyzed to understand the driving forces for ion transport across interfaces. aps.org

Factor Influence on Interfacial Transport Reference
Cation Lipophilicity Higher lipophilicity enhances solubility in the organic phase, facilitating anion transport. hschemraw.com
Anion Hydration Energy Lower hydration energy favors transfer into the organic phase. mdpi.com
Anion Exchange Equilibria Controls the concentration of the reactive anion in the organic phase. mdpi.com
Temperature Affects the rate of ion diffusion and reaction kinetics. rsc.org

Mechanistic Investigations of Phase Transfer Catalysis by this compound

This compound in Organic Synthesis and Catalysis

Beyond its role in classical phase transfer catalysis, this compound and its analogs are pivotal in a wide array of organic transformations. hschemraw.comwikipedia.org They can function not only as a phase transfer agent but also as a source of nucleophilic iodide or as a co-catalyst in various reactions. phasetransfercatalysis.com For instance, in alkylation reactions involving less reactive alkyl chlorides or bromides, tetrabutylammonium (B224687) iodide can act as a co-catalyst. The iodide anion first displaces the chloride or bromide to form a more reactive alkyl iodide, which then reacts faster with the nucleophile. phasetransfercatalysis.com

Iodine and its compounds are recognized as versatile and environmentally benign reagents and catalysts for numerous oxidative transformations. researchgate.netresearchgate.net Tetraalkylammonium iodides, in combination with terminal oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), have emerged as an attractive metal-free catalytic system. researchgate.netresearchgate.net This system is lauded for its high efficiency, operational simplicity, low cost, and the ease of product isolation. researchgate.netresearchgate.net

The mechanism often involves the in-situ oxidation of the iodide anion (I⁻) to a more reactive iodine species, such as hypoiodite (B1233010) (IO⁻) or other hypervalent iodine species. beilstein-journals.orgd-nb.info These species then act as the effective oxidant or catalyst in the subsequent transformation of the organic substrate. researchgate.netbeilstein-journals.org

The catalytic system of tetraalkylammonium iodide and an oxidant facilitates a variety of bond-forming reactions. Iodine is known to catalyze the formation of C-C, C-N, C-O, and C-S bonds, enabling the synthesis of diverse polyfunctional compounds. researchgate.netresearchgate.net

C-C Bond Formation: Tetraalkylammonium iodides can catalyze C-C bond-forming reactions such as the alkylation of active methylene (B1212753) compounds. ptfarm.pl In these reactions, the catalyst transfers the carbanion generated in the aqueous basic phase to the organic phase for reaction with an alkyl halide. ptfarm.pl

C-N Bond Formation: A notable example is the oxidative α-azidation of β-ketocarbonyl compounds. beilstein-journals.org In a process catalyzed by TBAI with dibenzoyl peroxide as the oxidant, sodium azide (B81097) is used as the nitrogen source. The proposed mechanism involves the in-situ formation of a quaternary ammonium (B1175870) hypoiodite. This species facilitates the α-iodination of the keto compound, which is then followed by a phase-transfer-catalyzed nucleophilic substitution by the azide anion to form the α-azido product. beilstein-journals.org This strategy allows for the coupling of two inherently nucleophilic species. beilstein-journals.org

C-O Bond Formation: The synthesis of esters from carboxylic acids and ethylene (B1197577) carbonate can be catalyzed by tetraethylammonium (B1195904) iodide. wikipedia.org This demonstrates the role of the catalyst in promoting reactions that form C-O bonds.

C-S Bond Formation: An efficient, one-pot synthesis of β-keto sulfones has been developed through the oxidative sulfonylation of enol acetates with sodium sulfinates. researchgate.netresearchgate.net This reaction is catalyzed by TBAI using TBHP as the oxidant. The protocol provides a mild and facile route to a variety of β-keto sulfones. researchgate.net

Bond Formed Reaction Type Catalyst System Proposed Mechanism Reference
C-C AlkylationTAA Salt / BaseAnion transfer to organic phase ptfarm.pl
C-N α-Azidation of ketonesTBAI / Dibenzoyl peroxideIn-situ hypoiodite formation, α-iodination, Sₙ2 with azide beilstein-journals.org
C-O EsterificationTEAI / Ethylene carbonateFacilitation of nucleophilic attack on carbonate wikipedia.org
C-S Oxidative SulfonylationTBAI / TBHPOxidative coupling of enol acetate (B1210297) and sulfinate researchgate.netresearchgate.net

Oxidative reactions are powerful tools for constructing cyclic molecules. nih.gov Iodine-mediated oxidative cyclization offers a metal-free approach to synthesizing various heterocyclic structures. researchgate.netrsc.org These reactions often proceed through highly reactive intermediates, such as radical cations, generated by the removal of an electron from an electron-rich substrate. nih.gov

For instance, a novel iodine-mediated oxidative tandem cyclization of simple enaminones has been developed to produce substituted furopyridines in a one-pot procedure involving C-C, C-N, and C-O bond formation. rsc.org Similarly, I(III)-catalyzed oxidative cyclization reactions, using a catalytic amount of an iodoarene (which can be generated in situ from an iodide source) and a terminal oxidant, are used to convert ortho-substituted anilines into benzimidazoles. chemrxiv.org Mechanistic studies suggest that these cyclizations can proceed via cationic reactive intermediates. chemrxiv.org The role of the iodine catalyst is to facilitate the initial oxidation step that triggers the cyclization cascade. d-nb.infonih.gov

Oxidative Transformations Catalyzed by this compound and Related Iodine Species

Photo-Assisted and Photocatalyzed Reactions

Photo-assisted and photocatalyzed reactions utilize light to initiate or accelerate chemical transformations. nih.govmdpi.com These reactions often involve a photocatalyst that, upon absorbing light, can facilitate electron transfer or energy transfer processes, leading to the formation of reactive intermediates. mdpi.com In the context of iodine compounds, hypervalent iodine(III) reagents are known to participate in a variety of photochemically induced reactions. diva-portal.orgchemrxiv.org These can include transformations like C-H functionalization, alkynylation, and cyanation under visible-light irradiation. diva-portal.orgchemrxiv.org The general mechanism often involves the photocatalyst absorbing light and entering an excited state, which can then interact with the iodine(III) reagent to generate radicals or other reactive species that drive the desired reaction. nih.gov

Interactive Table: Examples of Photocatalyzed Reactions with Iodine Reagents

Note:
Reaction TypeIodine Reagent ExamplePhotocatalystLight SourceProduct Type
C-H DiazomethylationAzido-benziodoxoloneRuthenium-based complexVisible LightAryl Diazomethanes
Deboronative Cyanationp-Toluenesulfonyl cyanideOrganic DyeVisible LightAlkyl Nitriles
Alkynylation of AldehydesEthynylbenziodoxole (EBX)Iridium-based complexBlue LEDYnones

Anion Activation and Exchange Processes Mediated by Iodide

Anion activation and exchange are fundamental processes in chemistry where an anion's reactivity is enhanced or it is swapped for another. nih.gov Anion-exchange resins are commonly used to separate and concentrate ions from solutions. nemi.govnih.gov For instance, iodide ions can be concentrated from brine or wastewater by absorption onto a strong-base anion-exchange resin. nemi.gov The process typically involves the exchange of a less desired anion on the resin for the target anion (iodide) in the solution. savemyexams.com Subsequently, the captured iodide can be eluted from the resin using a different solution, a process which itself is a form of anion exchange. savemyexams.com The unique properties of the iodide ion, such as its size, polarizability, and ability to form polyiodide species like triiodide (I₃⁻), influence its behavior in these exchange processes. rsc.org

Role in Carbonylation Reactions (e.g., Cativa Process Analogues)

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule. ethz.ch A prominent industrial example is the Cativa process, which synthesizes acetic acid from methanol (B129727) and carbon monoxide using an iridium-based catalyst with an iodide promoter (methyl iodide). wikipedia.orgnih.gov In this process, the iodide is crucial for the catalytic cycle. It facilitates the oxidative addition of methyl iodide to the iridium center, a key step in forming the active catalytic species. wikipedia.orgresearchgate.net While the Cativa process itself uses an iridium catalyst, the principles of using iodide as a promoter are relevant to other transition metal-catalyzed carbonylations. rsc.orgnsf.gov Iodide ligands can influence the rate and selectivity of catalytic steps by affecting the electronic properties of the metal center and participating directly in the reaction mechanism. rsc.orgnih.gov There is no specific information available linking this compound to analogues of the Cativa process.

Reaction Kinetics and Pathway Elucidation

The study of reaction kinetics and the elucidation of reaction pathways are essential for understanding and optimizing chemical processes. ulb.ac.becuny.edu This involves determining the rate of a reaction and how it is affected by various factors like concentration and temperature, which is summarized in a rate law. pressbooks.pub

Time-Resolved Spectroscopic Studies of Reaction Intermediates

Time-resolved spectroscopy is a powerful technique used to study dynamic processes and detect short-lived reaction intermediates. wikipedia.org By using short pulses of light (from femtoseconds to nanoseconds), researchers can initiate a reaction (pump pulse) and then monitor the subsequent changes over time with another pulse (probe pulse). wikipedia.orguzh.chhku.hk Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy provide structural and electronic information about intermediates as they form and decay. wikipedia.orguzh.ch For example, studies on alkyl iodides using ultrafast XUV transient absorption spectroscopy have allowed for the direct observation of dynamics around conical intersections, which govern the formation of photoproducts on femtosecond timescales. nih.gov Similarly, time-resolved fluorescence spectroscopy has been used to measure the lifetimes of specific excited states of molecular iodine. arxiv.org

Energy Profiles and Transition State Analysis

An energy profile diagram illustrates the change in potential energy of a system as it transforms from reactants to products. chemguide.co.uksavemyexams.com Key features of this profile are the energies of the reactants, products, any intermediates, and the transition states. chemguide.co.uk The transition state is the highest energy point along the reaction coordinate between two species (reactants, intermediates, or products) and is an unstable configuration that cannot be isolated. chemguide.co.uksavemyexams.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. savemyexams.comibchem.com By analyzing the energy profile, chemists can predict the favorability of a reaction pathway and understand how catalysts work by providing an alternative route with a lower activation energy. chemguide.co.uk For multi-step reactions, the profile will show multiple peaks (transition states) and valleys (intermediates). ibchem.com

Interactive Table: Key Concepts in Energy Profiles

Term Definition Significance
Reactants The starting materials of a chemical reaction. The initial energy level of the system.
Products The substances formed as a result of a chemical reaction. The final energy level of the system.
Transition State The highest potential energy configuration along the reaction coordinate. savemyexams.com An unstable, fleeting arrangement of atoms at the peak of the energy barrier. chemguide.co.uk
Intermediate A relatively stable species formed in one step and consumed in a subsequent step. Represented by a local minimum (valley) on the energy profile. chemguide.co.uk
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. savemyexams.com Determines the rate of the reaction; a lower Ea leads to a faster reaction.

Advanced Spectroscopic and Structural Investigations of Tetradonium Iodide

Elucidation of Electronic Structure and Bonding

Understanding the electronic structure and the nature of the chemical bonds within Tetradonium iodide is fundamental to predicting its reactivity and physical properties. Spectroscopic techniques are paramount in providing this information.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for probing the local electronic structure and elemental composition of materials.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and the chemical state of the elements within the top 1-10 nm of a material's surface. For a compound like this compound, XPS would be used to confirm the presence of nitrogen, carbon, and iodine and to investigate their chemical environments. The binding energy of the N 1s core level would be characteristic of a quaternary ammonium (B1175870) cation, typically observed in the range of 401-403 eV. The I 3d spectrum would show a doublet (I 3d₅/₂ and I 3d₃/₂) with binding energies indicative of the iodide anion (I⁻).

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure. By tuning the X-ray energy to the absorption edge of a specific element (e.g., the iodine L-edge or K-edge), one can obtain data on the coordination environment and oxidation state of that element. For instance, in similar iodide-containing compounds, the pre-edge features in the XAS spectrum can reveal details about the covalent character of the interaction between the cation and the iodide anion.

Table 1: Representative XPS Binding Energies for Elements in Quaternary Ammonium Iodides

ElementOrbitalTypical Binding Energy (eV)Information Provided
NitrogenN 1s401 - 403Confirms the quaternary ammonium cation (R₄N⁺) state.
CarbonC 1s~285Indicates the presence of alkyl or aryl groups bonded to nitrogen.
IodineI 3d₅/₂~619Characteristic of the iodide anion (I⁻).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in both solution and the solid state.

In solution, ¹H and ¹³C NMR would confirm the connectivity of the organic cation. The chemical shifts of the protons and carbons adjacent to the positively charged nitrogen atom would be significantly downfield due to the electron-withdrawing effect of the quaternary nitrogen. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the complete bonding network of the cation.

Solid-state NMR (ssNMR) is particularly valuable for studying the structure and dynamics of materials in their solid form. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiments would provide insights into the local environment of the atoms in the crystal lattice. These techniques can distinguish between different crystallographic sites and provide information on intermolecular interactions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes.

FTIR Spectroscopy would reveal characteristic absorption bands corresponding to the functional groups within the Tetradonium cation. For example, C-H stretching and bending vibrations of the alkyl or aryl groups would be prominent.

Raman Spectroscopy is often complementary to FTIR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The spectrum of this compound would be expected to show a strong band corresponding to the symmetric stretching vibration of the cation's framework. Low-frequency Raman scattering can also probe the lattice vibrations, providing information about the crystal packing and cation-anion interactions.

Table 2: Typical Vibrational Frequencies for Quaternary Ammonium Compounds

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C-N Stretch950 - 1250950 - 1250
Cation Symmetric StretchWeak or inactiveStrong

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would likely be dominated by absorptions due to the iodide anion. Iodide in solution exhibits intense charge-transfer-to-solvent (CTTS) bands in the UV region. The position and intensity of these bands can be influenced by the nature of the solvent and the specific counter-ion (the Tetradonium cation). The organic cation itself may also have electronic transitions, particularly if it contains aromatic moieties.

Raman and FTIR Spectroscopy for Vibrational Fingerprinting and Speciation

Solid-State Chemistry and Crystal Engineering

The arrangement of ions in the solid state dictates many of the material's properties. Crystal engineering seeks to control this arrangement to achieve desired functionalities.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as melting point, solubility, and stability.

For an ionic compound like this compound, polymorphism would arise from different possible packing arrangements of the Tetradonium cations and iodide anions in the crystal lattice. These arrangements are governed by a delicate balance of electrostatic interactions, van der Waals forces, and in some cases, hydrogen bonding.

The existence of polymorphs could be investigated using techniques such as Differential Scanning Calorimetry (DSC), which can detect the enthalpy changes associated with phase transitions between different polymorphic forms as a function of temperature. X-ray diffraction (XRD) is the definitive method for identifying and characterizing different crystal structures. By analyzing the diffraction patterns of different polymorphs, one can determine the precise arrangement of atoms in the unit cell for each form.

Crystallographic Analysis of Ordered Phases

The crystal structure of quaternary ammonium iodides, such as tetraethylammonium (B1195904) iodide, has been determined through X-ray diffraction studies. wikipedia.orgrsc.org These investigations reveal detailed information about the arrangement of ions in the solid state.

The crystal structure of tetraethylammonium iodide is characterized as a distorted wurtzite lattice. wikipedia.org In this arrangement, the coordination at the central nitrogen atom of the tetraethylammonium cation is a flattened tetrahedron. The N-C-C bond angle is observed to be slightly larger than the ideal tetrahedral angle. wikipedia.org

Detailed crystallographic data for a related compound, tetramethylammonium (B1211777) iodide, has also been reported, confirming a unit cell containing two molecules. uio.no The analysis of various tetraalkylammonium triiodide salts has shown that the crystal structures are known for alkyl groups such as methyl, ethyl, propyl, and butyl. mdpi.com The specific packing structures and the symmetry of the triiodide anions can vary, leading to the existence of polymorphs for the same compound. mdpi.com For instance, two polymorphs of tetrapentylammonium (B98587) triiodide have been identified, crystallizing in different space groups (Pbcm and C2/c) and distinguished by their packing and the symmetric versus asymmetric nature of their triiodide anions. mdpi.com

Table 1: Crystallographic Data for Selected Quaternary Ammonium Iodides

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Tetraethylammonium Iodide--Distorted wurtzite lattice, flattened tetrahedral coordination at N wikipedia.org
Tetramethylammonium IodideTetragonal-Unit cell with two molecules uio.no
Tetrapentylammonium Triiodide (Polymorph 1a)OrthorhombicPbcmAsymmetric triiodide anion mdpi.com
Tetrapentylammonium Triiodide (Polymorph 1b)MonoclinicC2/cSymmetric triiodide anion mdpi.com

This table is generated based on available data for analogous compounds and serves as an illustrative example.

Solution Chemistry and Ion Association Phenomena

The behavior of quaternary ammonium iodides in solution is complex, involving interactions between the ions and with the solvent molecules. These interactions are crucial in various chemical applications, including as electrolytes and phase-transfer catalysts. wikipedia.org

Ion-Pairing and Aggregation in Aqueous and Non-Aqueous Media

In solution, oppositely charged ions can associate to form ion pairs, a phenomenon influenced by factors such as the solvent's dielectric constant, ion size, and charge magnitude. wikipedia.org For quaternary ammonium iodides, the large size of the cation and the nature of the iodide anion play significant roles in these associations.

In non-aqueous solvents with low dielectric constants, such as dichloromethane, ion-pairing is more pronounced. rsc.org This can lead to the formation of "static" ion pairs in the ground state, which react rapidly upon excitation. rsc.org In contrast, in solvents with higher dielectric constants like acetonitrile, the interaction is more dynamic, following classical Stern-Volmer kinetics for excited-state quenching. rsc.org The formation of ion pairs can affect reaction mechanisms, as seen in the oxidation of iodide by metal complexes, where the process can shift from dynamic to static quenching depending on the solvent. rsc.org

Aggregation can also occur, particularly in less polar solvents, leading to the formation of higher-order structures. wikipedia.org The hydrophobic surface of the quaternary ammonium cation can further promote these associations in certain environments. wikipedia.org

Solvation Shell Dynamics and Solvent Effects

The solvent molecules surrounding an ion form a solvation shell, and the dynamics of this shell are critical to understanding the ion's behavior. nih.govresearchgate.net The nature of the solvent significantly impacts the solvation of both the cation and the iodide anion. nih.govlatech.edu

For iodide ions, the presence of water can significantly alter its coordination shell, especially in mixed solvent systems. nih.gov Molecular dynamics studies have shown that in glyme-based electrolytes, increasing water content leads to a marked increase in water's presence in the iodide's coordination shell. nih.gov The solvent also modulates the competition between cations and iodide for coordination with water molecules. nih.gov

Femtosecond transient absorption spectroscopy has been used to study solvation dynamics in electrolyte systems. mdpi.com These studies reveal that the solvent's response to an excited probe molecule occurs on multiple timescales, corresponding to different reorganization processes within the solvation shell. mdpi.comnih.gov The identity of the halide anion (e.g., iodide vs. bromide or chloride) significantly influences these dynamics. mdpi.com In general, the activation free energy for reactions involving these ions increases with the increasing polarity of the solvent due to differential solvation of the reactants and transition states. cas.cz

Formation and Stability of Polyiodide Species in Solution

Iodide ions can react with molecular iodine (I₂) to form a variety of polyiodide anions (Iₓ⁻), with the most common being triiodide (I₃⁻). wikipedia.orgwikipedia.org The formation and stability of these species are highly dependent on the solvent and the nature of the counter-cation. wikipedia.orguvic.ca

The equilibrium for the formation of triiodide is well-established: I⁻ + I₂ ⇌ I₃⁻

In solution, a complex mixture of higher polyiodides can exist, although often in low concentrations. uvic.ca The presence of large cations, such as quaternary ammonium ions, is known to stabilize larger polyiodide anions. wikipedia.orgmdpi.com Spectrophotometric studies of tetramethylammonium polyiodides in ethylene (B1197577) chloride have shown that in dilute solutions, pentaiodide (I₅⁻) and enneaiodide (I₉⁻) dissociate into triiodide and iodine. epa.gov

The stability of these polyiodide species is a key factor in their application in areas like dye-sensitized solar cells and batteries. uvic.canih.gov The formation of polyiodides such as I₃⁻ and I₅⁻ has been observed during the electrochemical oxidation of iodide in nanoporous carbons. nih.gov The specific polyiodide species formed can be influenced by the structure of the surrounding medium, as seen in the formation of specific polyiodides on the surface of amyloid fibrils. biorxiv.org

Table 2: Common Polyiodide Species and their Characteristics

Polyiodide AnionFormulaGeneral DescriptionReference
TriiodideI₃⁻The most common and stable polyiodide, linear and symmetric. wikipedia.orgwikipedia.org
PentaiodideI₅⁻Often V-shaped, can form polymeric layers or exist as isolated ions. wikipedia.org
HeptaiodideI₇⁻Can be templated by specific supramolecular structures. mdpi.com
Higher PolyiodidesIₓ⁻ (x > 7)Structurally diverse, often stabilized by large counter-cations. wikipedia.orguvic.ca

This table provides a general overview of common polyiodide species.

Theoretical and Computational Chemistry Studies of Tetradonium Iodide

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are powerful tools for investigating the electronic structure and energetic properties of molecules. These methods solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbitals, and energy landscapes.

Prediction of Electronic Structure and Energetics

DFT and ab initio calculations can be used to predict the electronic structure of Tetradonium iodide, including atomic charges, bond orders, and molecular orbitals. These calculations can also determine various energetic properties, such as the total energy of the molecule, ionization potentials, electron affinities, and conformational energies. Understanding the electronic structure is fundamental to predicting a molecule's reactivity and physical properties. Energetic calculations can help assess the stability of different conformers or potential reaction intermediates. While these methods are applicable to quaternary ammonium (B1175870) salts like this compound, specific research findings on the electronic structure and energetics of this particular compound using these methods were not identified in the provided search results.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for studying reaction mechanisms and identifying transition states. By calculating the energies and structures of reactants, intermediates, transition states, and products along a reaction pathway, computational methods can map out the potential energy surface and determine activation energies. This allows for the elucidation of reaction mechanisms and the prediction of reaction rates. For a compound like this compound, which is a quaternary ammonium salt, computational studies could potentially investigate its involvement in various reactions, such as phase-transfer catalysis or degradation pathways. However, specific studies detailing reaction mechanism elucidation and transition state modeling for reactions involving this compound were not found in the consulted literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. For flexible molecules like this compound with its long alkyl chain, different conformers can have varying energies and properties. Molecular dynamics (MD) simulations explore the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. MD simulations can be used to sample the conformational space of this compound and study its behavior in different phases (e.g., in solution or at interfaces). While MD simulations are widely used for studying the dynamics of various molecules, including surfactants and biological systems, specific reports on conformational analysis and molecular dynamics simulations of this compound were not present in the search results.

Molecular Recognition and Host-Guest Interactions

Molecular recognition involves the specific interaction between two or more molecules through non-covalent forces. Host-guest chemistry is a branch of supramolecular chemistry that focuses on the formation of complexes between a host molecule with a cavity and a guest molecule that fits into that cavity. Computational methods are essential for understanding and designing molecular recognition and host-guest systems.

Computational Design of Host-Guest Systems Involving this compound

Computational methods can be used to design host molecules that can selectively bind to specific guest molecules, or to predict how a given molecule, such as this compound, might interact as a guest with various hosts. This involves computationally screening potential host-guest pairs and calculating their binding affinities and interaction energies. While this compound, as a quaternary ammonium salt with a long hydrophobic tail, could potentially act as a guest in host systems with appropriate cavities (e.g., cyclodextrins or other macrocycles), or perhaps even as a component in the design of novel host systems, specific computational studies on the design of host-guest systems involving this compound were not found in the provided search results.

Prediction of Spectroscopic Signatures

Computational chemistry can be a powerful tool for predicting spectroscopic signatures, such as those obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. By calculating molecular vibrations, electronic transitions, and nuclear shielding constants, theoretical methods can help interpret experimental spectra or predict the spectral characteristics of molecules before synthesis. For this compound, computational prediction of its spectroscopic signatures would involve calculating the vibrational modes of the cation and anion (for IR and Raman), the electronic transitions (for UV-Vis), and the chemical shifts of the various nuclei (for NMR). While general methodologies for such predictions exist and are applied to various organic and inorganic compounds, specific computational studies detailing the predicted spectroscopic signatures for this compound were not found in the search results. Studies on related iodine-containing species or general spectroscopic techniques were identified, but not specific to the computational prediction of this compound's spectrum.

Applications of Tetradonium Iodide in Advanced Chemical Research

Reagent in Materials Science and Engineering

The distinct amphiphilic nature of tetradonium iodide, with its hydrophobic tail and hydrophilic head, makes it a valuable reagent in the field of materials science and engineering. ontosight.ai Quaternary ammonium (B1175870) compounds, in general, are integral to the development of new materials, including polymers and nanomaterials with specific functionalities. ontosight.airesearchgate.net

Quaternary ammonium iodides, including derivatives of this compound, play a significant role in the synthesis and stabilization of functional inorganic materials such as perovskites. Organoammonium lead halide perovskites are promising for photovoltaic applications, but often suffer from instability. nih.gov Research has shown that the use of quaternary ammonium cations, like tetramethylammonium (B1211777), can enhance the thermal and moisture stability of lead iodide perovskites. nih.govrsc.org For instance, tetramethylammonium lead iodide (CH3)4NPbI3 has demonstrated greater thermodynamic stability compared to its methylammonium (B1206745) counterpart. nih.govrsc.org The enhanced stability is attributed to the nature of the cation, suggesting that larger quaternary ammonium ions can be an effective strategy for producing more robust perovskite materials. nih.gov

In the broader context of functional materials, quaternary ammonium compounds are utilized in the synthesis of various composites. researchgate.net They can be integrated into inorganic, organic, and hybrid materials to enhance their properties. researchgate.net While direct studies on this compound in coordination polymer synthesis are not prevalent in the provided results, the general utility of quaternary ammonium salts as structure-directing agents suggests potential applications in this area.

Interactive Table: Properties of Selected Quaternary Ammonium Iodide Perovskites

Compound Name Formula Key Finding Reference
Tetramethylammonium Lead Iodide (CH3)4NPbI3 Enhanced thermal and thermodynamic stability compared to CH3NH3PbI3. nih.govrsc.org

The ability of iodine to form supramolecular complexes is well-documented and has significant implications in materials science. researchgate.net Quaternary ammonium iodides can act as templating agents in supramolecular assembly. For instance, hexadecyltrimethylammonium bromide (a related quaternary ammonium salt) is used as an organic template for synthesizing mesoporous silica (B1680970) and as a capping agent for gold nanoparticles. The amphiphilic character of this compound allows it to self-assemble and direct the formation of ordered structures, a key principle in supramolecular chemistry.

Role in the Synthesis of Functional Inorganic Materials (e.g., Perovskites, Coordination Polymers)

Advanced Analytical Chemistry Methods

This compound and its analogs are employed in various advanced analytical chemistry methods, contributing to the development of sensitive and specific analytical procedures. nih.gov

Analyzing complex matrices, which can be found in environmental, food, and biological samples, presents a significant challenge in analytical chemistry. chromatographytoday.comwiley.com The development of robust analytical procedures is crucial for accurate quantification of analytes in such samples. wiley.com Quaternary ammonium salts are utilized in these methods to improve separation and detection. welch-us.com For example, the analysis of iodine in complex matrices like urine often requires sophisticated techniques to overcome interferences. nih.gov While specific applications of this compound in this exact context are not detailed, the principles of using related compounds are well-established.

In ion-pair chromatography (IPC), this compound and similar quaternary ammonium salts serve as ion-pair reagents. welch-us.comsigmaaldrich.com These reagents are added to the mobile phase to enhance the retention of oppositely charged analytes on a reversed-phase column. welch-us.comobrnutafaza.hr For instance, tetrabutylammonium (B224687) salts are used to increase the retention of acidic solutes. welch-us.com This technique allows for the simultaneous separation of both ionized and non-ionized compounds. obrnutafaza.hr

In the realm of electrochemical analysis, quaternary ammonium iodides are used as supporting electrolytes and as the source of iodide ions for studying electrochemical reactions. scielo.org.mxmdpi.compku.edu.cn For example, tetrabutylammonium iodide (TBAI) has been used as an iodide source in the electrochemical study of iodide oxidation. scielo.org.mx The electrochemical behavior of iodide is complex and can be influenced by the formation of iodine films and triiodide species on the electrode surface. pku.edu.cn Electrochemical methods have been developed for the sensitive determination of iodide in various samples, including urine. nih.govnih.gov

Interactive Table: Applications of Quaternary Ammonium Iodides in Analytical Techniques

Technique Compound Used Role Key Benefit Reference
Ion-Pair Chromatography Tetrabutylammonium iodide Ion-pair reagent Increases retention of acidic analytes welch-us.com
Electrochemical Analysis Tetrabutylammonium iodide Iodide source/Electrolyte Enables study of iodide oxidation and radical intermediates scielo.org.mx

Development of Analytical Procedures for Complex Chemical Matrices

Green Chemistry Transformations

Phase-transfer catalysis (PTC) is a cornerstone of green chemistry, as it often allows for the use of water instead of organic solvents, operates under mild conditions, and simplifies product purification. wikipedia.orgfzgxjckxxb.com Quaternary ammonium salts, such as tetrabutylammonium iodide (TBAI), are prominent phase-transfer catalysts. wikipedia.orghschemraw.comlittleflowercollege.edu.in They function by transporting a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs. wikipedia.orglittleflowercollege.edu.in

TBAI has been effectively used as a catalyst in a variety of green chemistry transformations, including the synthesis of pharmaceutical intermediates and fine chemicals. hschemraw.com It can act as both a phase-transfer catalyst and a nucleophilic iodide source. hschemraw.com The combination of TBAI with an oxidant like tert-butyl hydroperoxide has emerged as an environmentally friendly catalytic system for reactions such as the oxidative sulfonylation of enol acetates. researchgate.net This approach offers advantages like high efficiency, simple operation, and the use of inexpensive and non-toxic reagents. researchgate.net The principles of PTC and the catalytic activity of related quaternary ammonium iodides suggest that this compound could also be a valuable catalyst in green chemical syntheses.

Sustainable Catalysis and Reagent Recycling Strategies

In the pursuit of green chemistry, the development of catalysts that are not only efficient but also recoverable and recyclable is a paramount objective. This compound belongs to the class of quaternary ammonium salts, which have demonstrated significant promise as phase-transfer catalysts (PTCs) in a variety of chemical transformations. hschemraw.comontosight.ai The core principle of their utility in sustainable protocols lies in their ability to facilitate reactions between reactants in different phases (e.g., immiscible aqueous and organic layers), often leading to milder reaction conditions, reduced waste, and the potential for catalyst reuse. hschemraw.com

One major strategy for enhancing catalyst recyclability involves immobilizing the catalytic compound onto a solid support. This approach has been successfully applied to quaternary ammonium iodide (R4N+I-) catalysts for use in organocatalyzed living radical polymerization. ntu.edu.sg By anchoring the catalysts onto supports like silica particles, Fe3O4 magnetic nanoparticles, or organic resin particles, they can be easily separated from the reaction mixture post-reaction. ntu.edu.sgntu.edu.sgacs.org This separation can be achieved through simple physical processes such as centrifugation or the use of a magnet for Fe3O4-supported catalysts. ntu.edu.sgacs.org

Detailed research findings have shown that these supported catalysts can be used for multiple polymerization cycles without a significant loss of catalytic efficiency. ntu.edu.sgacs.org For instance, supported quaternary ammonium iodide catalysts have been successfully reused in five polymerization cycles for monomers like methyl methacrylate (B99206) and styrene, maintaining the ability to produce well-defined polymers. ntu.edu.sg The firm ionic association between the quaternary ammonium cation and the iodide anion, which is immobilized on the support, ensures that the catalyst does not readily leach into the product solution, facilitating its high recyclability. ntu.edu.sg

Another area of application is in the chemical recycling of polymers. Alkaline hydrolysis of poly(ethylene terephthalate) (PET) is a promising recycling method that can be enhanced by phase-transfer catalysts. rsc.org While studies have reported on the activity of catalysts like TBAI for this process, the efficiency can be influenced by factors such as catalyst structure and solubility. rsc.org The development of heterogeneous or insoluble catalyst variants is a key strategy to simplify separation and recycling. rsc.org

Furthermore, quaternary ammonium salts functionalized on biopolymers like chitosan (B1678972) have been developed as recyclable single-component catalysts. fardapaper.ir These have proven effective in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a process that contributes to CO2 utilization. fardapaper.ir The catalyst can be recovered by simple filtration and reused multiple times without a significant drop in activity, highlighting a sustainable, solvent-free industrial application. fardapaper.ir

The table below summarizes findings from research on recyclable quaternary ammonium iodide catalysts, which serve as models for the potential application of this compound.

Catalyst SystemApplicationRecycling MethodPerformanceReference
Quaternary Ammonium Iodide on Silica/Magnetic ParticlesLiving Radical PolymerizationCentrifugation or Magnetic SeparationReused for five cycles with no noticeable decrease in efficiency. ntu.edu.sg, acs.org
Quaternary Ammonium Iodide on Resin ParticlesLiving Radical PolymerizationCentrifugationMaintained catalytic activity over multiple cycles. ntu.edu.sg
Tetrabutylammonium Iodide (TBAI)Green Chemistry TransformationsSeparation from reaction mixtureCan be easily recovered and reused for subsequent transformations. hschemraw.com
Quaternary Ammonium Salt-Functionalized ChitosanSynthesis of Cyclic Carbonates from CO2FiltrationReused for five cycles without significant loss of activity. fardapaper.ir

Future Research Directions and Challenges in Tetradonium Iodide Chemistry

Exploration of Novel Reactivity Pathways

The future of tetradonium iodide chemistry is linked to the exploration of new reaction mechanisms, particularly concerning the interplay between the tetradonium cation and the iodide anion. While quaternary ammonium (B1175870) salts are often considered chemically stable, emerging research highlights their potential to participate in and catalyze unique transformations.

Detailed Research Findings: Current research into related quaternary ammonium iodides, such as tetrabutylammonium (B224687) iodide (TBAI), demonstrates their role as catalysts in a variety of oxidative transformations and bond-forming reactions, including C-C, C-N, C-O, and C-S bond formations. researchgate.net These reactions often proceed under mild, metal-free conditions, which is a significant advantage for green chemistry. For instance, TBAI has been shown to catalyze the aziridination of alkenes and the oxidative coupling of enol acetates with sodium sulfinates. researchgate.net Furthermore, studies on other iodide-containing systems reveal complex chemistries, such as the formation of polyiodide species (e.g., I₃⁻), which can be harnessed in materials science for applications like solar cells and batteries. rsc.orgresearchgate.net A recent study highlighted a novel complexation strategy using quaternary ammonium salts to stabilize the electrophilic I⁺ species in aqueous zinc-iodine batteries, facilitating a highly reversible four-electron redox process. rsc.org

Future investigations into this compound could focus on its potential to catalyze similar organic transformations. The long tetradecyl chain of the cation might offer unique solubility, phase-transfer capabilities, or steric effects that could influence reaction selectivity and efficiency in ways different from smaller analogues like TBAI. ontosight.airesearchgate.net A key challenge will be to elucidate the precise mechanistic pathways, determining whether the salt acts as a simple phase-transfer catalyst or if the iodide and tetradonium cation are more actively involved in the catalytic cycle, potentially through the formation of intermediate iodine or polyiodide species. rsc.org

Development of Advanced Computational Models for Complex Systems

The vast number of possible cation-anion combinations in ionic liquids and salts makes experimental screening for desired properties a time-consuming and costly endeavor. nih.gov Advanced computational models, particularly those based on machine learning (ML) and artificial intelligence (AI), are emerging as indispensable tools for predicting the physicochemical properties and biological activities of these compounds, guiding experimental work more efficiently.

Detailed Research Findings: For quaternary ammonium salts (QAS), quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are being developed to predict various characteristics. mdpi.comnih.gov Machine learning algorithms, including support vector machines (SVM), random forest (RF), and artificial neural networks (ANN), have been successfully applied to predict properties like melting points, ionic conductivity, and even solid-solid phase transition capabilities in QAS. rsc.orgchemrxiv.org For instance, an SVM model achieved an accuracy of over 95% in predicting the potential for solid-solid phase transitions in QAS, which is valuable for designing new phase-change materials for energy storage. rsc.org Similarly, ANNs have been used to create robust models that predict the antimicrobial activity of QAS against pathogens like Staphylococcus aureus based on molecular descriptors. arabjchem.org These models can significantly reduce the need for extensive synthesis and screening by pre-selecting the most promising candidate molecules. nih.gov

For this compound, future research will likely focus on creating specific computational models to predict its behavior in various environments. This could include:

Predicting Thermodynamic Properties: Using ML models to accurately predict melting point, viscosity, and solubility in different solvents. mdpi.com

Modeling Biological Interactions: Developing QSAR models to understand and predict its antimicrobial efficacy and cytotoxicity, taking into account factors like its alkyl chain length, which is known to be crucial for interaction with bacterial cell membranes. arabjchem.orgoup.com

Simulating Interfacial Behavior: Employing molecular dynamics simulations to model its surfactant properties and interactions at interfaces, which is key to its role in formulations and as a phase-transfer catalyst. researchgate.net

A significant challenge lies in the availability of large, high-quality datasets required to train these models effectively. nih.gov Compiling comprehensive experimental data for this compound and structurally related compounds will be a critical prerequisite for developing accurate and predictive computational tools.

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The convergence of chemistry with robotics, automation, and advanced materials engineering presents exciting opportunities for the study and application of this compound. These technologies can accelerate discovery, enable more efficient and sustainable production, and unlock novel applications in materials science.

Detailed Research Findings: Emerging technologies are revolutionizing chemical synthesis. Continuous flow chemistry, for example, offers enhanced safety, improved efficiency, and easier scalability compared to traditional batch processing for the synthesis of QAS. google.comulisboa.pt Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for producing QAS from hours to minutes, often without the need for solvents. nih.gov

In materials science, quaternary ammonium salts are integral to the development of functional materials. They are used as:

Phase-Transfer Catalysts: Facilitating reactions between reagents in different phases. mdpi.com

Structure-Directing Agents: Guiding the formation of porous materials like metal-organic frameworks (MOFs). rsc.org

Components of Advanced Electrolytes: For next-generation batteries and energy storage devices. rsc.orgchemrxiv.org

Passivation Agents and Additives: In the fabrication of high-performance perovskite solar cells and light-emitting diodes, where salts like benzylammonium iodide and tetraethylammonium (B1195904) iodide improve efficiency and stability. wikipedia.orggreatcellsolarmaterials.comdiva-portal.org

Future research on this compound will benefit from these technologies. Automated synthesis platforms could be used to rapidly create and screen libraries of related long-chain quaternary ammonium iodides to optimize for specific properties. Flow chemistry could enable a safer, more sustainable, and scalable production method. google.com In materials science, this compound could be explored as a functional component in new systems. Its long alkyl chain could be leveraged to create unique self-assembled structures or to modify the surfaces of nanomaterials. mdpi.com The iodide anion's rich redox chemistry could be exploited in energy storage applications, with the tetradonium cation acting as a stabilizer or performance enhancer. rsc.orgganfenglithium.com The primary challenge will be to systematically investigate these possibilities and establish clear structure-property relationships that guide the design of new materials incorporating this compound.

Q & A

Q. What standardized protocols exist for synthesizing Tetradonium iodide, and how can researchers validate purity and structural integrity?

Answer:

  • Synthesis Validation: Follow established iodide salt preparation methods (e.g., stoichiometric reaction of tetradonium hydroxide with hydroiodic acid under inert conditions). Monitor reaction completion via pH titration or conductivity measurements .
  • Purity Assessment: Use gravimetric analysis to quantify unreacted precursors. Confirm structural integrity via Fourier-transform infrared spectroscopy (FTIR) for iodide ion identification (500–650 cm⁻¹ absorption bands) and X-ray diffraction (XRD) for crystallinity validation .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solubility Profiling: Use UV-Vis spectroscopy to measure saturation points in solvents (e.g., water, ethanol) at controlled temperatures. Report uncertainties in triplicate measurements .
  • Iodide Quantification: Employ iodometric titration with starch indicator for precise iodine quantification, ensuring concordant titers (±0.1 mL variance) .

Q. How should researchers design a baseline toxicity study for this compound in model organisms?

Answer:

  • Dose-Response Framework: Apply the OECD 423 guideline for acute oral toxicity, using logarithmic dose increments (e.g., 5–500 mg/kg). Include negative controls and replicate groups (n ≥ 6).
  • Endpoint Analysis: Measure mortality, histopathological changes, and biochemical markers (e.g., liver enzymes). Use ANOVA with post-hoc Tukey tests for significance (α = 0.05) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

Answer:

  • Contradiction Analysis: Replicate prior experiments under identical conditions (solvent grade, temperature, agitation). Cross-validate results using Karl Fischer titration for trace water content, which may alter solubility.
  • Statistical Reconciliation: Apply Bayesian meta-analysis to weigh data quality (e.g., measurement precision, sample size) and identify systematic biases .

Q. What computational strategies are effective in modeling this compound’s interaction with biological membranes?

Answer:

  • Molecular Dynamics (MD): Use AMBER or CHARMM force fields to simulate lipid bilayer penetration. Parameterize iodide ions using TIP3P water models.
  • Free Energy Calculations: Apply umbrella sampling or metadynamics to estimate binding affinities. Validate with experimental partition coefficients (log P) .

Q. How should researchers address inconsistencies in this compound’s reported antimicrobial efficacy across studies?

Answer:

  • Methodological Audit: Compare protocols for bacterial strains (ATCC vs. clinical isolates), inoculum size (CFU/mL), and exposure time. Standardize agar dilution vs. broth microdilution methods.
  • Meta-Regression: Analyze covariates like pH, solvent carriers, and incubation temperature. Publish raw datasets with FAIR principles to enable reanalysis .

Methodological Guidance for Data Presentation

Q. How to structure a research paper on this compound’s catalytic applications using the IMRaD format?

Answer:

  • Introduction: Link knowledge gaps (e.g., unexplored catalytic mechanisms) to broader impacts (e.g., green chemistry). Cite ≤3 seminal papers and 2 recent studies (post-2020) .
  • Results: Present kinetic data in Arrhenius plots (ln k vs. 1/T). Use tables with 95% confidence intervals for activation energies. Avoid interpreting trends here .
  • Discussion: Contrast results with analogous quaternary ammonium iodides. Acknowledge limitations (e.g., catalyst recyclability) and propose in-situ spectroscopic validation for future work .

Q. What strategies ensure robust peer review of this compound research?

Answer:

  • Reproducibility: Share synthetic protocols via protocols.io and raw spectra in public repositories (e.g., Zenodo).
  • Conflict Mitigation: Disclose funding sources and use blinded data analysis workflows. Cite negative results from preprint servers to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.